molecular formula C14H17N5O6S B2803182 Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate CAS No. 1203290-37-2

Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate

Cat. No. B2803182
CAS RN: 1203290-37-2
M. Wt: 383.38
InChI Key: FDERCBRHEQNCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C14H17N5O6S and its molecular weight is 383.38. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound under investigation has been involved in the synthesis and evaluation of various derivatives with potential biological activities. For instance, research by George et al. (2010) focused on synthesizing a series of derivatives starting from ethyl 6- methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which was then converted through several steps to yield compounds with antioxidant activity. This demonstrates the compound's utility as a precursor in the synthesis of potentially biologically active molecules (S. George, R. Sabitha, P. M. Kumar, & T. Ravi, 2010).

Antimicrobial and Antitumor Activities

Further studies by Gasparyan et al. (2016) revealed that derivatives synthesized from reactions involving the compound showed low antibacterial and antitumor activities, indicating its relevance in developing new therapeutic agents. This illustrates the compound's role in the synthesis of new chemicals with potential medicinal properties (S. Gasparyan, M. V. Alexanyan, G. Arutyunyan, A. Martirosyan, R. V. Paronikyan, & H. M. Stepanyan, 2016).

Enzyme Inhibition and Cytotoxicity

Recent research has focused on the synthesis of bi-heterocycles that exhibited enzyme inhibition and cytotoxic behavior. A study by Abbasi et al. (2020) synthesized S-substituted acetamides derivatives, showing significant anti-diabetic potential through enzyme inhibition, indicating the chemical's utility in creating novel therapeutic agents for diabetes (Muhammad Athar Abbasi, M. Ramzan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, M. Lodhi, Farmanullah Khan, & B. Mirza, 2020).

Organic Synthesis and Molecular Structure

The versatility of the compound extends to its use in organic synthesis and molecular structure studies. For instance, the synthesis of azilsartan methyl ester ethyl acetate hemisolvate from a precursor involving the compound showcases its application in producing complex molecules with specific therapeutic uses (Zhengyi Li, R. Liu, Meilan Zhu, Liang Chen, & Xiao-qiang Sun, 2015).

properties

IUPAC Name

ethyl 2-[[2-[[5-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O6S/c1-3-24-11(21)5-15-9(20)6-26-14-19-18-10(25-14)4-8-7(2)16-13(23)17-12(8)22/h3-6H2,1-2H3,(H,15,20)(H2,16,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDERCBRHEQNCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(O1)CC2=C(NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.